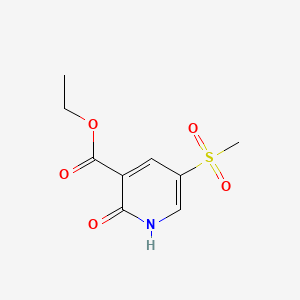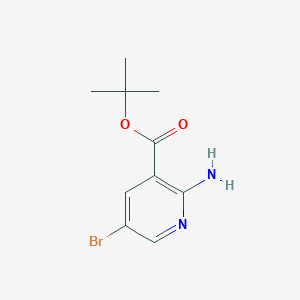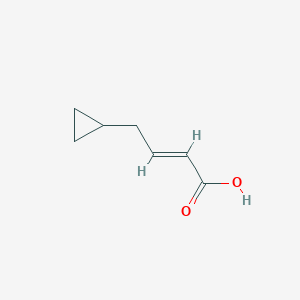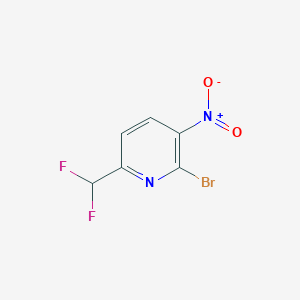
2-Bromo-6-(difluoromethyl)-3-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-(difluoromethyl)-3-nitropyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of bromine, difluoromethyl, and nitro functional groups attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Nitration of 2-Bromo-6-(difluoromethyl)pyridine: The synthesis of 2-Bromo-6-(difluoromethyl)-3-nitropyridine can begin with the nitration of 2-Bromo-6-(difluoromethyl)pyridine. This reaction typically involves the use of concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction is carried out at a controlled temperature to ensure the selective introduction of the nitro group at the 3-position of the pyridine ring.
Purification: The crude product obtained from the nitration reaction is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 2-Bromo-6-(difluoromethyl)-3-nitropyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The difluoromethyl group can be oxidized to a carboxylic acid or other functional groups using strong oxidizing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas, or metal hydrides like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products:
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Reduction: Formation of 2-Bromo-6-(difluoromethyl)-3-aminopyridine.
Oxidation: Formation of 2-Bromo-6-(difluoromethyl)-3-carboxypyridine or other oxidized derivatives.
Applications De Recherche Scientifique
2-Bromo-6-(difluoromethyl)-3-nitropyridine has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory, anti-cancer, or anti-microbial properties.
Agrochemicals: It is used in the development of herbicides, fungicides, and insecticides due to its ability to interfere with biological pathways in pests.
Materials Science: The compound is explored for its potential use in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic and structural properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-(difluoromethyl)-3-nitropyridine depends on its application:
Pharmaceuticals: It may act by inhibiting specific enzymes or receptors involved in disease pathways. The nitro group can participate in redox reactions, while the bromine and difluoromethyl groups can enhance binding affinity to target proteins.
Agrochemicals: It may disrupt essential biological processes in pests, such as enzyme inhibition or interference with cellular respiration.
Comparaison Avec Des Composés Similaires
2-Bromo-6-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-Bromo-6-(difluoromethyl)benzo[d]thiazole: Contains a benzo[d]thiazole ring instead of a pyridine ring.
2-Bromo-6-(difluoromethyl)-3-aminopyridine: The nitro group is replaced by an amino group.
Uniqueness: 2-Bromo-6-(difluoromethyl)-3-nitropyridine is unique due to the combination of bromine, difluoromethyl, and nitro groups on a pyridine ring. This unique combination imparts distinct electronic and steric properties, making it valuable for specific applications in pharmaceuticals, agrochemicals, and materials science.
Propriétés
Formule moléculaire |
C6H3BrF2N2O2 |
|---|---|
Poids moléculaire |
253.00 g/mol |
Nom IUPAC |
2-bromo-6-(difluoromethyl)-3-nitropyridine |
InChI |
InChI=1S/C6H3BrF2N2O2/c7-5-4(11(12)13)2-1-3(10-5)6(8)9/h1-2,6H |
Clé InChI |
DOIQBJOBIYTANG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1[N+](=O)[O-])Br)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



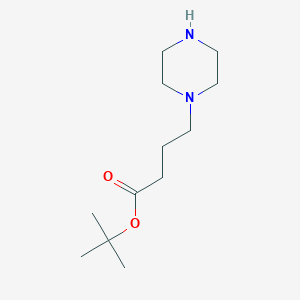
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoicacid](/img/structure/B13570223.png)
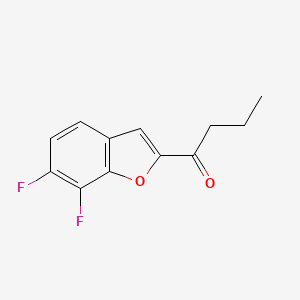
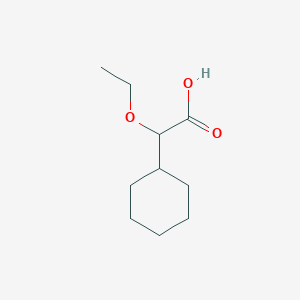
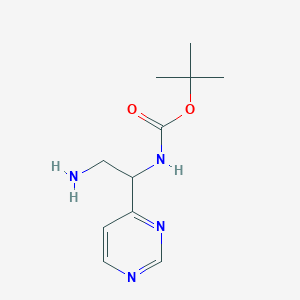
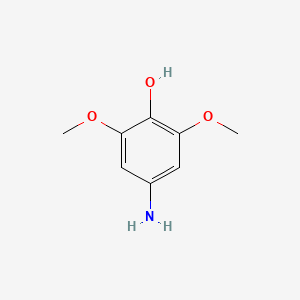
![tert-butyl (1S,4R,5S)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13570251.png)


